molecular formula C15H18N2O5S B5721045 N-(5-{[(furan-2-yl)methyl](methyl)sulfamoyl}-2-methoxyphenyl)acetamide

N-(5-{[(furan-2-yl)methyl](methyl)sulfamoyl}-2-methoxyphenyl)acetamide

Cat. No.: B5721045
M. Wt: 338.4 g/mol
InChI Key: BVEPDCSQWHQIGL-UHFFFAOYSA-N
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Description

N-(5-{(furan-2-yl)methylsulfamoyl}-2-methoxyphenyl)acetamide is an organic compound that features a furan ring, a methoxyphenyl group, and a sulfamoyl group

Mechanism of Action

The mechanism of action of N-phenylacetamide derivatives can vary depending on the specific compound and its biological target. Some N-phenylacetamide derivatives have been found to exhibit analgesic activity, suggesting they may interact with pain receptors or other related biological targets .

Future Directions

Future research on N-phenylacetamide derivatives may focus on synthesizing new derivatives and studying their pharmacological activities. This could lead to the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{(furan-2-yl)methylsulfamoyl}-2-methoxyphenyl)acetamide typically involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with furan-2-carbaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-{(furan-2-yl)methylsulfamoyl}-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with Pd/C or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

Properties

IUPAC Name

N-[5-[furan-2-ylmethyl(methyl)sulfamoyl]-2-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-11(18)16-14-9-13(6-7-15(14)21-3)23(19,20)17(2)10-12-5-4-8-22-12/h4-9H,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEPDCSQWHQIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(C)CC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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